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Compound of Interest

Compound Name:
3-[(2-

Phenoxyethoxy)methyl]aniline

CAS No.: 1016749-42-0

Cat. No.: B3362956

Get Quote

Executive Summary
This guide provides a technical comparison between 3-[(2-Phenoxyethoxy)methyl]aniline
(Meta-isomer) and 4-[(2-Phenoxyethoxy)methyl]aniline (Para-isomer). These molecules serve

as critical "linker-tail" fragments in the design of kinase inhibitors, particularly for B-cell

malignancies (e.g., BTK inhibitors like Ibrutinib analogs).

While both isomers share the same molecular weight (243.30 g/mol ) and functional groups,

their regiochemistry dictates distinct physical properties, nucleophilic reactivity, and

pharmacological profiles.
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Feature 3-Isomer (Meta) 4-Isomer (Para)

Geometry "Kinked" / Bent (120°) Linear / Extended (180°)

Nucleophilicity Moderate (Inductive +I only)
High (Inductive +I +

Hyperconjugation)

Solubility High (Lower lattice energy)
Low (High

symmetry/crystallinity)

1° Application
Solvent-front direction (Type II

inhibitors)

Deep pocket penetration (Type

I inhibitors)

Chemical Structure & Electronic Analysis
The core difference lies in the position of the (2-phenoxyethoxy)methyl side chain relative to the

primary amine.

Electronic Effects on the Amine
The reactivity of the aniline nitrogen is governed by the electron density available for donation.

Side Chain Nature: The substituent is a -CH2-O-CH2-CH2-O-Ph group. The group directly

attached to the aromatic ring is a methylene (-CH2-), which acts as a weak electron-donating

group (EDG) via inductive effects (+I).

4-Isomer (Para): The alkyl group at the para position stabilizes the developing positive

charge on the nitrogen during nucleophilic attack (e.g., amide coupling) through inductive

donation and weak hyperconjugation. This makes the 4-isomer more nucleophilic.

3-Isomer (Meta): The alkyl group at the meta position exerts a weaker inductive effect and

cannot stabilize the amine via hyperconjugation. Consequently, the 3-isomer is less

nucleophilic and may require longer reaction times or stronger coupling reagents (e.g., HATU

vs. EDC).

Structural Geometry
Meta-Substitution: Creates a "bent" conformation. In drug design, this is often exploited to

direct the solubilizing tail (the phenoxyethoxy group) out of the ATP-binding pocket and into
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the solvent, avoiding steric clashes with the "gatekeeper" residue.

Para-Substitution: Creates a linear vector. This is ideal for inhibitors that need to reach deep

into a hydrophobic pocket or span a long distance within the protein active site.

Experimental Protocols
Synthesis Workflow (Self-Validating)
The following protocol outlines the parallel synthesis of both isomers from their respective

nitrobenzyl bromide precursors. This modular approach allows for the rapid generation of the

aniline building blocks.

Reagents:

Precursors: 3-Nitrobenzyl bromide (or 4-isomer).

Alcohol: 2-Phenoxyethanol.

Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

Reductant: Iron powder/NH4Cl or H2/Pd-C.

Step-by-Step Methodology:

Ether Formation (Williamson Synthesis):

Dissolve 2-phenoxyethanol (1.1 eq) in dry THF at 0°C.

Add NaH (1.2 eq) portion-wise and stir for 30 min to generate the alkoxide.

Add the respective Nitrobenzyl bromide (1.0 eq) slowly.

Warm to RT and stir for 4-6 hours.

Checkpoint: Monitor TLC (Hexane/EtOAc 4:1). The bromide spot should disappear.

Quench with water, extract with EtOAc, and concentrate to yield the Nitro-ether

intermediate.
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Nitro Reduction:

Dissolve the intermediate in EtOH/Water (4:1).

Add Iron powder (5 eq) and Ammonium Chloride (5 eq).

Reflux at 80°C for 2 hours.

Validation: The yellow nitro compound turns into a colorless/brown fluorescent amine spot

on TLC (stained with Ninhydrin).

Filter through Celite and concentrate.[1]

Relative Nucleophilicity Assay
To empirically determine the reactivity difference for your specific coupling reaction:

Competition Experiment: Mix 1.0 mmol of 3-isomer and 1.0 mmol of 4-isomer in DCM.

Limiting Electrophile: Add 0.5 mmol of Acetic Anhydride (or your specific acryloyl chloride).

Analysis: Stir for 1 hour, then quench with MeOH.

Quantification: Analyze the crude mixture via HPLC or H-NMR.

Result: The ratio of Acetylated-4-isomer to Acetylated-3-isomer represents the relative

nucleophilicity (

).

Expectation: A ratio > 1 (favoring the 4-isomer).

Visualization of Synthesis & Logic
The following diagram illustrates the synthetic pathway and the divergent structural outcomes.
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Caption: Divergent synthesis of 3- and 4-[(2-phenoxyethoxy)methyl]aniline from nitrobenzyl

precursors.

Comparative Data Summary
Property 3-Isomer (Meta) 4-Isomer (Para) Design Implication

Melting Point
Low (often

oil/semisolid)
High (Solid, >60°C)

4-isomer is easier to

handle as a solid; 3-

isomer may require

salt formation (HCl)

for isolation.

Solubility (DMSO) > 100 mg/mL ~ 50-80 mg/mL

3-isomer offers better

formulation potential

for high-concentration

stocks.

pKa (Conjugate Acid) ~ 4.5 - 4.7 ~ 4.8 - 5.0

4-isomer is slightly

more basic;

protonates more

easily at physiological

pH.

Reaction Yield

(Amide)
~ 85-90% ~ 90-95%

4-isomer reacts faster;

3-isomer may require

overnight stirring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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